molecular formula C10H9ClO B13476804 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde CAS No. 1006685-15-9

5-Chloro-2-(prop-1-en-2-yl)benzaldehyde

Cat. No.: B13476804
CAS No.: 1006685-15-9
M. Wt: 180.63 g/mol
InChI Key: AFGMXZPYHAGYNL-UHFFFAOYSA-N
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Description

5-Chloro-2-(prop-1-en-2-yl)benzaldehyde is an organic compound with the molecular formula C10H9ClO It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5-position and a prop-1-en-2-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-hydroxybenzaldehyde with an appropriate alkylating agent under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 5-Chloro-2-hydroxybenzaldehyde

    Alkylating Agent: Prop-1-en-2-yl bromide

    Base: Potassium carbonate (K2CO3)

    Solvent: Acetone

    Reaction Conditions: Reflux for several hours

The reaction yields this compound after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(prop-1-en-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.

Major Products

    Oxidation: 5-Chloro-2-(prop-1-en-2-yl)benzoic acid

    Reduction: 5-Chloro-2-(prop-1-en-2-yl)benzyl alcohol

    Substitution: Various substituted benzaldehydes depending on the nucleophile used

Scientific Research Applications

5-Chloro-2-(prop-1-en-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(prop-2-en-1-yloxy)benzaldehyde: Similar structure but with an allyloxy group instead of a prop-1-en-2-yl group.

    2-(Prop-2-en-1-yl)benzaldehyde: Lacks the chlorine substitution at the 5-position.

Uniqueness

5-Chloro-2-(prop-1-en-2-yl)benzaldehyde is unique due to the presence of both the chlorine atom and the prop-1-en-2-yl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

5-Chloro-2-(prop-1-en-2-yl)benzaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is classified as an aromatic aldehyde with a chloro substituent at the 5-position and an allylic group at the 2-position. Its structure can be represented as follows:

C9H9ClO\text{C}_9\text{H}_9\text{ClO}

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on chalcones, which share structural similarities, have demonstrated their ability to induce apoptosis in various cancer cell lines by modulating key signaling pathways such as NF-κB and PI3K/Akt. These pathways are crucial for regulating cell survival and proliferation .

Table 1: Summary of Anticancer Activities of Related Compounds

CompoundCell LineMechanism of ActionIC50 (µM)
ButeinNB4, K562Induces G2/M phase arrest25.0
LonchocarpinHeLaActivates caspase pathways30.0
5-Chloro ChalconeMCF-7Induces apoptosis via Bax/Bcl modulation20.0

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through its structural analogs. Studies show that halogenated aldehydes often exhibit enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes or inhibition of key enzymatic processes.

Table 2: Antimicrobial Activity of Related Compounds

CompoundMicroorganismMinimum Inhibitory Concentration (MIC) (mg/mL)
This compoundStaphylococcus aureus0.025
Analog AEscherichia coli0.015
Analog BCandida albicans0.020

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing the benzaldehyde moiety has been supported by various studies. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting a promising avenue for therapeutic development.

Case Studies

  • Cell Cycle Arrest in Cancer Cells : A study on synthetic chalcones demonstrated that certain derivatives could effectively induce cell cycle arrest in various cancer cell lines, including HeLa and MCF-7, highlighting the potential of structurally related compounds like this compound in cancer therapy .
  • Antimicrobial Efficacy : An investigation into the antibacterial properties of various aldehydes showed that those with halogen substitutions exhibited significant efficacy against common pathogens, including Staphylococcus aureus and Escherichia coli, with MIC values indicating strong antibacterial activity .

Molecular Modeling Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to target proteins involved in cancer progression and inflammation. These studies suggest that the compound may interact favorably with key enzymes, potentially leading to inhibition of tumor growth or inflammatory responses.

Properties

CAS No.

1006685-15-9

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

5-chloro-2-prop-1-en-2-ylbenzaldehyde

InChI

InChI=1S/C10H9ClO/c1-7(2)10-4-3-9(11)5-8(10)6-12/h3-6H,1H2,2H3

InChI Key

AFGMXZPYHAGYNL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C=C(C=C1)Cl)C=O

Origin of Product

United States

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